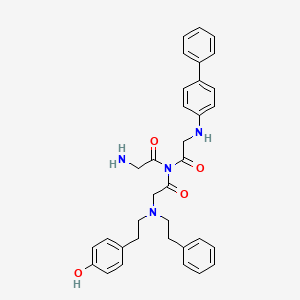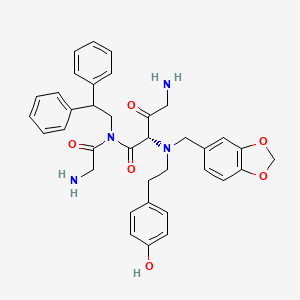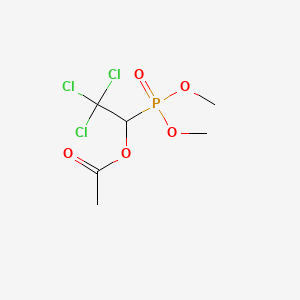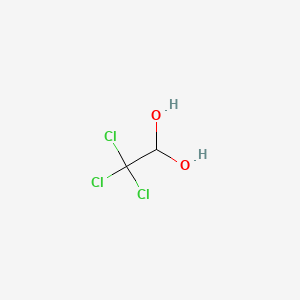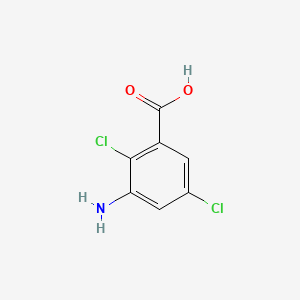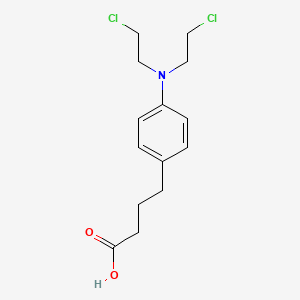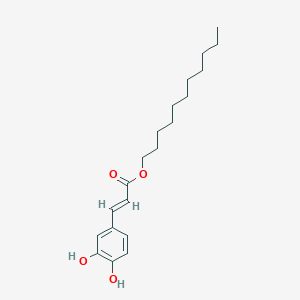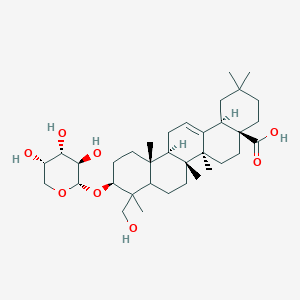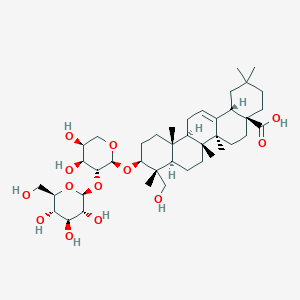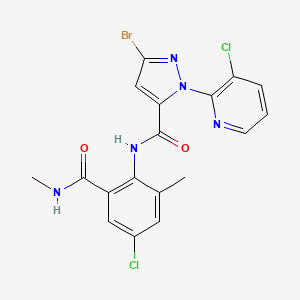
氯虫苯甲酰胺
概述
描述
氯虫苯甲酰胺是一种合成杀虫剂,属于苯甲酰胺类。它由杜邦公司开发,以其新颖的作用机制而闻名,该机制靶向昆虫的雷尼丁受体 。 该化合物对多种害虫具有高度的杀伤力,包括来自鳞翅目(蛾)、鞘翅目(甲虫)、双翅目(苍蝇)和等翅目(白蚁)的害虫 。 氯虫苯甲酰胺的特点是哺乳动物毒性低,对昆虫雷尼丁受体的选择性高 .
科学研究应用
氯虫苯甲酰胺在科学研究中具有广泛的应用:
农业: 它被广泛用作杀虫剂来防治水果、蔬菜、水稻和棉花等作物上的害虫.
害虫防治: 研究表明,它在控制储藏害虫(如米象和玉米象)方面很有效.
纳米技术: 氯虫苯甲酰胺已被纳入纳米微胶囊,以提高其功效并减少对环境的影响.
毒理学研究: 其低哺乳动物毒性使其成为毒理学研究的兴趣对象,以了解其安全性概况.
作用机制
氯虫苯甲酰胺通过与昆虫肌肉细胞中的雷尼丁受体结合发挥作用。 这种结合会导致肌肉细胞漏出钙,导致麻痹并最终导致昆虫死亡 。 氯虫苯甲酰胺对昆虫雷尼丁受体的选择性高于哺乳动物受体,这解释了它对哺乳动物的低毒性 .
安全和危害
未来方向
The potential chronic risk posed by Chlorantraniliprole to humans is non-negligible, as indicated by the risk quotient (RQ) value not exceeding 1 . Therefore, this study provides significant fresh data about the safe application of Chlorantraniliprole in the production of lychee, which will help China develop maximum residual limits (MRLs) .
生化分析
Biochemical Properties
Chlorantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscles. These receptors are calcium channels that regulate muscle contraction. Chlorantraniliprole binds to these receptors, causing an uncontrolled release of calcium ions, leading to muscle paralysis and ultimately the death of the insect . The compound interacts with various enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions.
Cellular Effects
Chlorantraniliprole affects various types of cells, particularly muscle cells in insects. By binding to ryanodine receptors, it disrupts calcium homeostasis, leading to prolonged muscle contraction and paralysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, the effects are minimal due to the selective nature of Chlorantraniliprole for insect ryanodine receptors.
Molecular Mechanism
The molecular mechanism of Chlorantraniliprole involves its binding to ryanodine receptors, which are calcium channels in the sarcoplasmic reticulum of muscle cells . This binding causes a persistent release of calcium ions into the cytoplasm, leading to muscle contraction and paralysis. The compound’s selectivity for insect ryanodine receptors over mammalian receptors ensures its effectiveness and safety in pest control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorantraniliprole have been observed to change over time. The compound is stable under standard conditions, but its degradation products can influence long-term cellular functions . Studies have shown that Chlorantraniliprole maintains its insecticidal activity for extended periods, ensuring prolonged pest control.
Dosage Effects in Animal Models
The effects of Chlorantraniliprole vary with different dosages in animal models. At low doses, it effectively controls insect pests without causing significant harm to non-target organisms . At high doses, toxic effects such as muscle paralysis and respiratory failure can occur. Threshold effects have been observed, indicating the importance of proper dosage in pest management.
Metabolic Pathways
Chlorantraniliprole is metabolized through various pathways, including hydroxylation, demethylation, and glucuronidation . These metabolic processes involve enzymes such as cytochrome P450s, which play a role in the detoxification and elimination of the compound. The metabolic pathways ensure that Chlorantraniliprole is efficiently processed and excreted from the organism.
Transport and Distribution
Within cells and tissues, Chlorantraniliprole is transported and distributed through binding to specific proteins and transporters . These interactions facilitate its localization to target sites, such as the ryanodine receptors in muscle cells. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity.
Subcellular Localization
Chlorantraniliprole is primarily localized in the sarcoplasmic reticulum of muscle cells, where it exerts its insecticidal effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in disrupting calcium homeostasis and causing muscle paralysis.
准备方法
氯虫苯甲酰胺可以通过几种方法合成。一种高效且环保的方法涉及从3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸开始的一锅反应。 该化合物在温和条件下与一种变体苯胺酸(2-氨基-5-氯-3-甲基苯甲酸甲酯)反应,生成氯虫苯甲酰胺 。 另一种方法涉及使用甲磺酰氯作为酰胺偶联的试剂,在吡啶或取代的吡啶作为碱,在乙腈作为溶剂存在的情况下 。这些方法旨在具有成本效益并产生更少的副产物,使其适合工业生产。
化学反应分析
氯虫苯甲酰胺经历各种化学反应,包括:
氧化: 在氧化剂存在下,氯虫苯甲酰胺可以被氧化以形成不同的产物,具体取决于反应条件。
还原: 虽然不太常见,但在特定条件下会发生还原反应,导致形成还原的衍生物。
取代: 氯虫苯甲酰胺可以进行取代反应,特别是在亲核试剂存在的情况下,导致某些官能团被取代。
光化学反应: 氯虫苯甲酰胺在阳光下会降解,降解速率受溶液 pH 值的影响.
相似化合物的比较
氯虫苯甲酰胺通常与其他杀虫剂进行比较,例如毒死蜱、阿维菌素苯甲酸酯、螺虫乙酯、阿维菌素和灭多威 。虽然所有这些化合物对各种害虫都有效,但氯虫苯甲酰胺以其独特的作用机制、低哺乳动物毒性和对昆虫雷尼丁受体的高选择性而脱颖而出。这使其成为害虫综合治理方案中的首选。
类似化合物
- 毒死蜱
- 阿维菌素苯甲酸酯
- 螺虫乙酯
- 阿维菌素
- 灭多威
氯虫苯甲酰胺独特的性质和有效性使其成为害虫控制和农业实践中宝贵的工具。
属性
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVNZZNOMJUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044345 | |
| Record name | Chlorantraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7 | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1589 (95.9%); 1.507 (99.2%) at 20 °C | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals. | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, crystalline, off-white powder | |
CAS No. |
500008-45-7 | |
| Record name | Chlorantraniliprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500008-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorantraniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500008457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorantraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORANTRANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622AK9DH9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208-210 °C | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




